4,4-Difluoropentyl methanesulfonate

Descripción general

Descripción

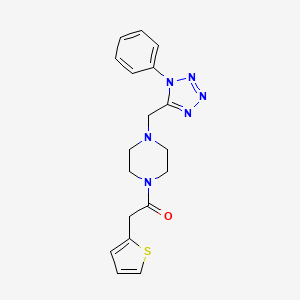

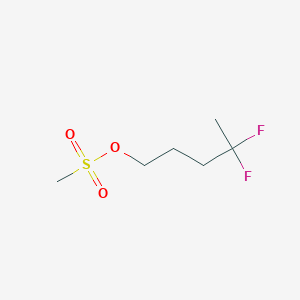

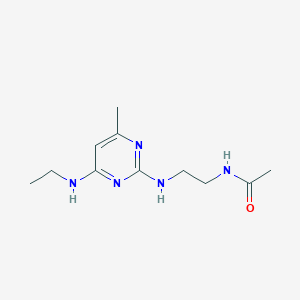

“4,4-Difluoropentyl methanesulfonate” is a chemical compound with the molecular formula C6H12F2O3S . It has a molecular weight of 202.22 . The compound is stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for “4,4-Difluoropentyl methanesulfonate” is 1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), oxygen (O), and sulfur (S) in the compound.

Physical And Chemical Properties Analysis

“4,4-Difluoropentyl methanesulfonate” is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Microbial Metabolism of Methanesulfonic Acid Methanesulfonic acid acts as a key intermediate in the biogeochemical cycling of sulfur and is utilized by diverse aerobic bacteria as a source of sulfur for growth. Its metabolic pathways highlight the ecological and environmental significance of methanesulfonate derivatives (Kelly & Murrell, 1999).

Improving LiMn2O4 Cathode Stability The use of methanesulfonic acid derivatives as electrolyte additives in lithium-ion batteries demonstrates their role in enhancing the performance and lifespan of energy storage devices. For instance, Methanesulfonic acid 2,2,3,3-tetrafluoropropyl improves the interfacial stability of LiMn2O4 cathodes, showcasing potential applications in battery technology (Huang et al., 2018).

Synthesis of Fluorinated Compounds Research into the synthesis of fluorinated beta-ketosulfones and gem-disulfones via nucleophilic fluoroalkylation represents a critical area of chemical synthesis. These methods allow for the preparation of complex fluorinated molecules, potentially including 4,4-Difluoropentyl methanesulfonate, and have broad implications in medicinal chemistry and materials science (Ni, Zhang, & Hu, 2009).

Electrochemical Processes and Environmental Benefits Methanesulfonic acid and its derivatives play a crucial role in electrochemical processes, including electroplating and polymer synthesis. Their use is favored due to low toxicity, high solubility of metal methanesulfonates, and the environmentally friendly nature of the processes they enable (Gernon et al., 1999).

Synthesis of Polysulfates and Polysulfonates The catalysis of sulfur(VI) fluoride exchange reactions for synthesizing polysulfates and polysulfonates showcases the chemical versatility and application of sulfonic acid derivatives in creating polymers with exceptional mechanical properties, indicating potential industrial applications (Gao et al., 2017).

Mecanismo De Acción

Target of Action

It is known that methanesulfonate esters, a group to which this compound belongs, are biological alkylating agents .

Mode of Action

Methanesulfonate esters, including 4,4-Difluoropentyl methanesulfonate, act as alkylating agents. Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Safety and Hazards

The safety information for “4,4-Difluoropentyl methanesulfonate” includes several hazard statements: H302, H341, H351, H361 . These indicate that the compound may be harmful if swallowed, may cause genetic defects, may cause cancer, and may damage fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for “4,4-Difluoropentyl methanesulfonate” were not found, there is ongoing research into the use of sulfonate salts for modifying the physicochemical properties of active pharmaceutical ingredients . This suggests potential future applications in the pharmaceutical industry.

Propiedades

IUPAC Name |

4,4-difluoropentyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOCSVPVBRVTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOS(=O)(=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoropentyl methanesulfonate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)

![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2379149.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)